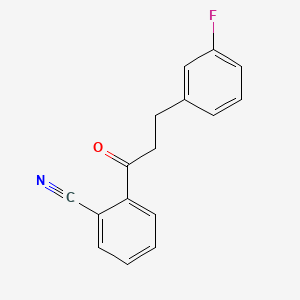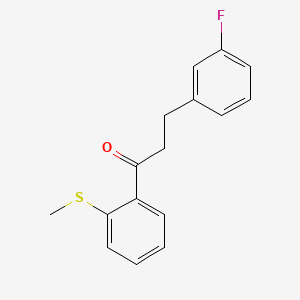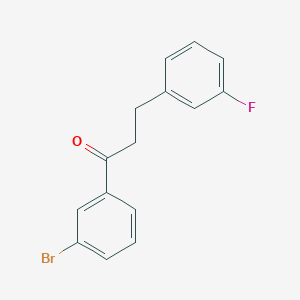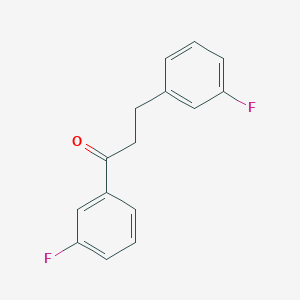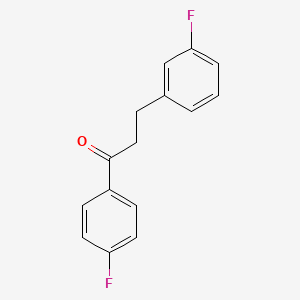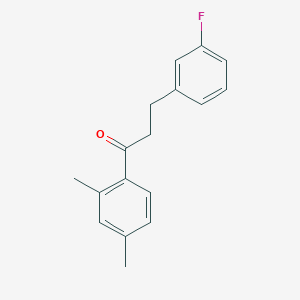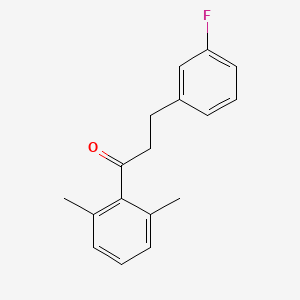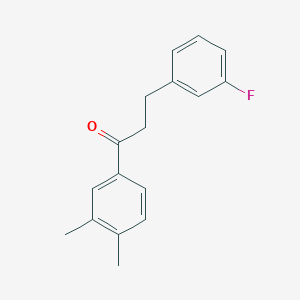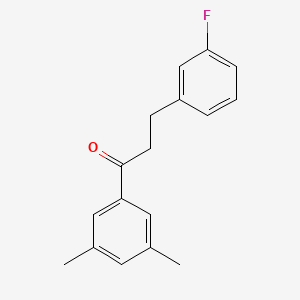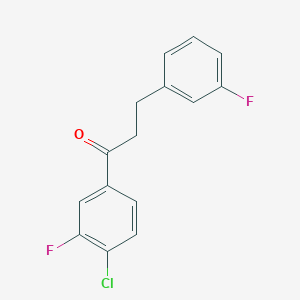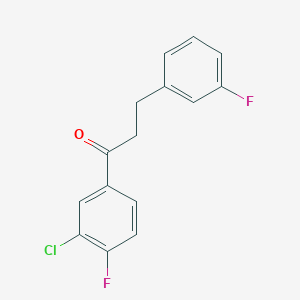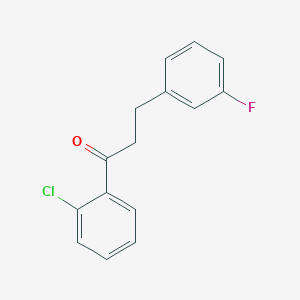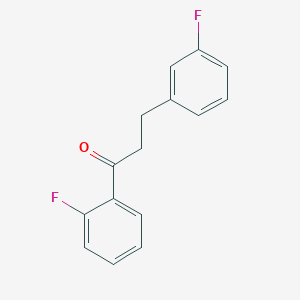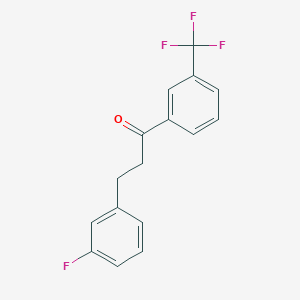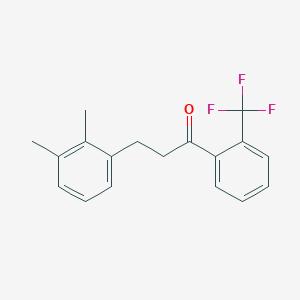
3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar molecules. The compound likely contains a trifluoromethyl group, which is a common moiety in medicinal chemistry due to its lipophilic nature and ability to influence the biological activity of molecules .
Synthesis Analysis
The synthesis of related compounds often involves the use of phosphonium salts, as seen in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, which is prepared from triphenylphosphane and a trifluoroethyl triflate . Similarly, the synthesis of complex heterocycles can involve multiple steps, including bromination, amination, cyclization, and acidification, as demonstrated in the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been studied using X-ray diffraction and computational methods. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . Computational studies, including density functional theory (DFT) calculations, have been used to analyze the geometry and electronic structure of related molecules .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the formation of cycloadducts through [4+2] cycloaddition reactions , Wittig olefination to produce trifluoropropenylidene compounds , and multiple arylation via C-C and C-H bond cleavages catalyzed by palladium . These reactions highlight the reactivity of the functional groups present in the compound of interest and provide a basis for predicting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of specific functional groups. For example, the presence of a trifluoromethyl group can significantly affect the lipophilicity and metabolic stability of a compound . The crystal structure analysis can provide information on intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point .
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Properties
- Electroactive Poly(Arylene Sulphide) Synthesis : Electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) shows semi-conductive properties and electrochemical response, indicating potential applications in material science (Yamamoto et al., 1992).
- Poly(Arylene Ether Sulfone) Anion Exchange Membranes : Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups display high hydroxide conductivity and stability, useful in membrane technology (Shi et al., 2017).
- Poly(Aryl Ether Ketone/Sulfone)s with Pendant Trifluoromethyl-Substituted Phenyl Groups : These polymers exhibit good solubility, thermal stability, and low dielectric constants, making them suitable for electronic applications (Shang et al., 2012).
Chemical Properties and Reactions
- Rhodium-Mediated C–C Bond Activation : Studies on azo ligands with dimethylphenyl fragments show interesting C–C bond activation, relevant for organometallic chemistry (Baksi et al., 2007).
- Cathodic Reduction in Aprotic Medium : α-Bromopropiophenone's reduction produces 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, important for understanding electrochemical processes (Barba et al., 1985).
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-6-5-7-14(13(12)2)10-11-17(22)15-8-3-4-9-16(15)18(19,20)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDABXUXHCMKKGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644642 |
Source


|
| Record name | 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898793-04-9 |
Source


|
| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

